7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Lipophilicity Permeability Drug-likeness

Medicinal chemistry teams synthesizing kinase inhibitor libraries often face inconsistent SAR due to interchangeable 7-substituents. 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1697577-78-8) provides a defined LogP of 1.55-critical for balancing permeability and solubility-with a free 3-carboxylic acid for direct amide coupling. • Privileged ATP-mimetic core with demonstrated activity against KDR, B-Raf, CDK, Pim-1, and c-Src. • Isopropyl group occupies defined steric space; not interchangeable with methyl or cyclohexyl analogs. • MW 205.21, TPSA 67.49 Ų; lead-like and suitable for parallel library synthesis. • Supplied with rigorous analytical characterization for reproducible research.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13072611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=NC2=C(C=NN12)C(=O)O
InChIInChI=1S/C10H11N3O2/c1-6(2)8-3-4-11-9-7(10(14)15)5-12-13(8)9/h3-6H,1-2H3,(H,14,15)
InChIKeyROVBSFTYELWIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Physicochemical and Scaffold Baseline


7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1697577-78-8; molecular formula C₁₀H₁₁N₃O₂; molecular weight 205.21 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5‑a]pyrimidine scaffold class . This scaffold is recognized as a privileged ATP‑mimetic kinase inhibitor core, with literature precedent demonstrating inhibitory activity against diverse kinases including KDR (VEGFR2), B‑Raf, CDK family members, Pim‑1, and c‑Src [1][2]. The compound carries a carboxylic acid functionality at the 3‑position, enabling downstream amide coupling and esterification for library synthesis, and an isopropyl substituent at the 7‑position of the pyrimidine ring .

ATP‑competitive kinase inhibitor scaffold for profiling studies
3‑carboxylic acid enables amide coupling for library synthesis
7‑isopropyl provides distinct hydrophobic/steric SAR probe

7-Position Substitution Specificity in Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids


The pyrazolo[1,5‑a]pyrimidine scaffold exhibits pronounced positional SAR sensitivity. Literature evidence demonstrates that substituent identity at the 7‑position directly modulates intracellular kinase inhibitory activity, hERG (IKr) channel liability, and central nervous system penetration in c‑Src inhibitor series [1]. In HCV polymerase inhibitor programs, the hydrophobic moiety occupying the 7‑position shows stringent SAR: a cyclohexyl group was strongly preferred, while smaller alkyl groups produced substantially different biochemical IC₅₀ values [2]. Physical‑chemical properties also shift markedly with the 7‑substituent; the calculated LogP for the unsubstituted parent pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid is 0.43, compared with 1.55 for the 7‑isopropyl analog — a difference of over one full log unit [3]. These differences in lipophilicity, steric bulk, and electronic character mean that the 7-substituent cannot be casually exchanged without altering critical molecular properties relevant to permeability, solubility, and target engagement. Researchers requiring consistent physicochemical and pharmacological behavior must therefore select the specific 7‑substituted variant rather than assuming generic interchangeability within the class.

7‑methyl or 7‑ethyl analogs differ in logP and steric profile, which may shift permeability and target engagement.

7‑cyclopropyl analog has constrained conformation; binding mode and kinase selectivity may not transfer.

Class SAR shows 7‑position substitution is a critical determinant of kinase inhibition; casual exchange risks altered selectivity.

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid vs. 7-Substituted Analogs: Quantitative Evidence


Lipophilicity (LogP) vs. Unsubstituted Parent Scaffold

The calculated octanol/water partition coefficient (LogP) for 7‑(propan‑2‑yl)pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid is 1.55, compared with 0.43 for the unsubstituted parent pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid [1]. This LogP increase of approximately +1.12 log units indicates significantly enhanced lipophilicity attributable solely to the 7‑isopropyl substituent. The topological polar surface area (TPSA) remains identical at 67.49 Ų for both compounds, meaning the isopropyl group increases membrane‑partitioning potential without altering hydrogen‑bonding capacity [1].

Lipophilicity gain
Reported
ΔLogP ≈ +1.12 (same TPSA 67.49 Ų)
Supports enhanced passive permeability context
Computed values; method not harmonized across sources
Lipophilicity Permeability Drug-likeness

Lipophilicity Across 7-Alkyl Analogs

A systematic LogP gradient exists across the 7‑alkyl series: 7‑methyl (LogP ≈ 0.74), 7‑ethyl (LogP not directly reported but intermediate by molecular weight), and 7‑isopropyl (LogP = 1.55) . The 7‑isopropyl compound is more lipophilic than the 7‑methyl analog by approximately +0.8 log units while carrying only two additional carbon atoms. This difference places the two compounds in distinct LogP ranges that could translate to different pharmacokinetic profiles, particularly for CNS penetration where LogP values of 1–3 are often considered optimal [1].

Lipophilicity gradient
Class‑level
ΔLogP ≈ +0.81 vs 7‑methyl analog
Supports lipophilicity‑driven SAR selection
Vendor data; experimental conditions differ
Structure-Activity Relationship Lipophilicity gradient Lead optimization

Steric and Conformational Differences Across 7-Substituents

The 7‑isopropyl substituent introduces two rotatable bonds (the isopropyl C–C bonds) and greater steric bulk compared to the 7‑methyl analog (one rotatable bond relative to the core) and the 7‑cyclopropyl analog (a conformationally constrained ring) . In the HCV polymerase pyrazolo[1,5‑a]pyrimidine series, SAR studies demonstrated a stringent preference for specific hydrophobic substituent geometry, with the cyclohexyl group strongly preferred over smaller or differently shaped alkyl groups [1]. While no direct head‑to‑head biological data exist for the target compound, the established class‑level SAR indicates that the shape, flexibility, and steric occupancy of the 7‑position substituent are critical determinants of target binding, and the isopropyl group occupies a distinct steric‑conformational space not replicated by methyl, ethyl, or cyclopropyl variants.

Steric/conformational space
Class‑level
Isopropyl: 2 rotatable bonds; methyl: 1; cyclopropyl: 0
May differentiate binding pocket steric fit
Inferred from class SAR; no direct biochemical data
Conformational flexibility Steric parameters Molecular design

Derivatization Potential via Amide Coupling

The 3‑carboxylic acid group of pyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acids enables direct conversion to amides, esters, and other conjugates. In the RUVBL1/2 ATPase inhibitor program, a series of pyrazolo[1,5‑a]pyrimidine‑3‑carboxamide analogs were synthesized from the corresponding carboxylic acid scaffold; the most potent analog (compound 18) exhibited IC₅₀ values of 6.0 ± 0.6 μM and 7.7 ± 0.9 μM against the RUVBL1/2 complex and RUVBL1, respectively [1]. In the B‑Raf kinase inhibitor program, ethyl pyrazolo[1,5‑a]pyrimidine‑3‑carboxylate derivative 68 showed BRAF IC₅₀ of 1.5 μM and inhibited growth of multiple tumor cell lines [2]. These class‑level precedents establish that the carboxylic acid at the 3‑position is a productive vector for generating bioactive amide and ester derivatives, and the specific 7‑isopropyl substitution pattern of the target compound means that any resulting amide library will systematically explore a distinct hydrophobic footprint compared to libraries built from 7‑methyl, 7‑ethyl, or 7‑cyclopropyl scaffolds.

Derivatization handle
Class‑level
3‑carboxylic acid amide coupling; precedents in RUVBL1/2, B‑Raf series
Supports library synthesis workflow
Activity from distinct analogs; not predictive
Derivatization Amide coupling Library synthesis Drug discovery

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Best-Fit Application Scenarios


Kinase Library Synthesis with Enhanced Lipophilicity

For medicinal chemistry teams generating pyrazolo[1,5‑a]pyrimidine‑based kinase inhibitor libraries via 3‑carboxylic acid amide coupling, the isopropyl variant provides a LogP of 1.55 — approximately 1.1 log units higher than the unsubstituted parent — while maintaining identical TPSA (67.49 Ų) [1][2]. This combination of increased lipophilicity with preserved hydrogen‑bonding capacity is well‑suited for programs targeting intracellular kinases where moderate membrane permeability is required. The established precedent of pyrazolo[1,5‑a]pyrimidine‑3‑carboxamides as RUVBL1/2 ATPase inhibitors (IC₅₀ ≈ 6 μM) and pyrazolo[1,5‑a]pyrimidine‑3‑carboxylates as B‑Raf inhibitors (IC₅₀ = 1.5 μM) supports the use of 3‑carboxylic acid scaffolds as productive starting points [3][4].

SAR of 7-Position Hydrophobic Pocket in Kinases

Literature SAR from HCV polymerase and c‑Src inhibitor programs demonstrates that the 7‑position of the pyrazolo[1,5‑a]pyrimidine core engages a hydrophobic pocket where substituent identity strongly influences potency and selectivity [1][2]. The isopropyl group occupies a steric and conformational space intermediate between the smaller methyl/ethyl groups and the larger cyclohexyl/aryl substituents, with two rotatable bonds providing conformational flexibility not available from the cyclopropyl analog. This makes the isopropyl variant a valuable probe for mapping steric tolerance in the 7‑position hydrophobic pocket across different kinase targets.

CNS Penetration Optimization in Kinase Inhibitors

In the c‑Src kinase inhibitor series reported by Mukaiyama et al., modifying the 7‑position substituent directly modulated CNS penetration [1]. The target compound's LogP of 1.55 falls within the range generally considered favorable for CNS drug candidates (LogP 1–3), while being sufficiently distinct from the 7‑methyl analog (LogP ≈ 0.74) to offer a differentiated pharmacokinetic profile. For programs requiring moderate lipophilicity to balance blood‑brain barrier penetration with aqueous solubility, the isopropyl variant represents a specifically tailored option within the 7‑alkyl series.

Building Block for Parallel Amide Library Synthesis

The 3‑carboxylic acid functionality enables direct amide coupling with diverse amine partners without requiring protecting group manipulation. With a molecular weight of 205.21 and only two rotatable bonds, the compound remains within lead‑like property space, making it a suitable core scaffold for parallel synthesis of lead‑like amide libraries. The isopropyl substituent contributes meaningful hydrophobic character without introducing metabolically labile benzylic positions or halogen atoms that might complicate downstream ADME optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Moderately enhanced lipophilicity
Permeability and kinase inhibition assays
7‑Position hydrophobic pocket SAR
Intermediate steric/conformational profile
Kinase selectivity and potency screening
CNS penetration optimization studies
LogP in favorable range for CNS
BBB permeability and brain exposure models
Parallel amide library synthesis
Lead‑like molecular properties
ADME and physicochemical profiling
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